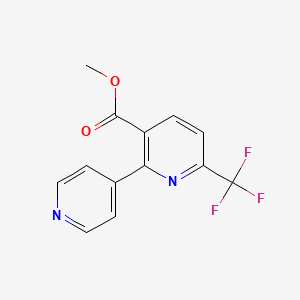
Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(trifluoromethyl)pyridine-4-boronic acid, pinacol ester (a boronic ester) with an appropriate methylating agent. The boronic ester serves as a valuable building block in organic synthesis . The specific synthetic route and conditions may vary, but the overall process aims to introduce the methyl group onto the pyridine ring.
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Desensitization of Nicotinic Acetylcholine Receptors for Drug Development
Research indicates that analogs related to Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate can be utilized to desensitize nicotinic acetylcholine receptors (nAChRs), offering a strategy for drug development. This approach is significant for improving cognitive functions such as working memory in macaques, illustrating the compound's potential in neurological therapeutics without eliciting an antecedent agonist action, thus possibly acting allosterically with subtype specificity (Buccafusco, Beach, & Terry, 2009).
Impact on Chemical Properties and Biological Activity
Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, through its structural analogs, contributes to the fascinating variability in the chemistry and properties of related compounds. This variability extends to spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Such diversity in properties underscores the potential application breadth of these compounds in various scientific and pharmaceutical research domains (Boča, Jameson, & Linert, 2011).
Role in NAD+ Metabolism and Neuroprotection
Research into nicotinamide adenine dinucleotide (NAD+) metabolism highlights the significance of pyridine nucleotides in cellular processes, including energy production and cellular protection against stress. Components of NAD+ metabolism can influence major signaling processes associated with the neurobiology of addiction, suggesting the potential of raising intracellular NAD+ levels as a target for managing addictive behavior and cravings. This implicates Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate related compounds in the broader scope of neuroprotective and anti-addiction research (Braidy, Villalva, & Eeden, 2020).
Insights into Lung Carcinogenesis and Potential Therapeutics
The investigation of nitrosamine-induced lung carcinogenesis has led to insights into the molecular targets of tobacco-related lung cancer, implicating nicotinic acetylcholine receptors in the process. This research suggests the potential use of certain compounds as cancer therapeutics by targeting these receptors and their associated pathways, offering a novel approach to treating tobacco-related cancers (Schuller, 1992).
Biopolymer Modification for Drug Delivery
The chemical modification of biopolymers, such as xylan, with specific functional groups like those present in Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, paves the way for creating new biopolymer ethers and esters. These modified biopolymers exhibit specific properties that may be utilized in drug delivery applications, illustrating the compound's potential in the development of novel pharmaceutical delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Eigenschaften
IUPAC Name |
methyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)9-2-3-10(13(14,15)16)18-11(9)8-4-6-17-7-5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJYXYSDHMPTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



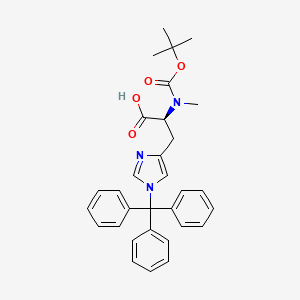
![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)
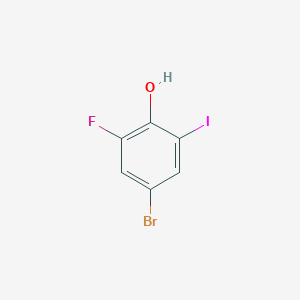
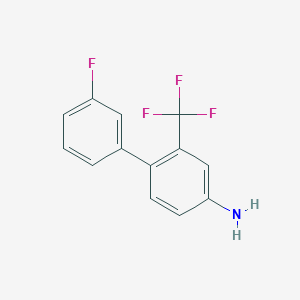

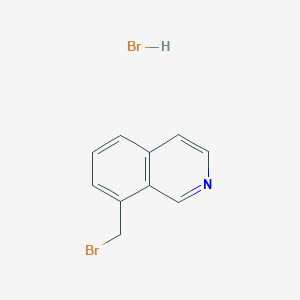
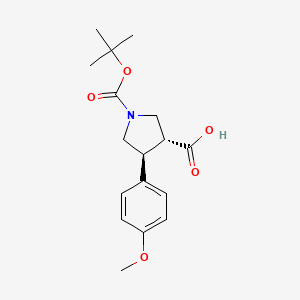



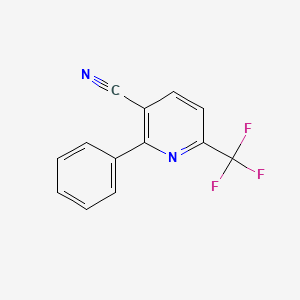


![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)